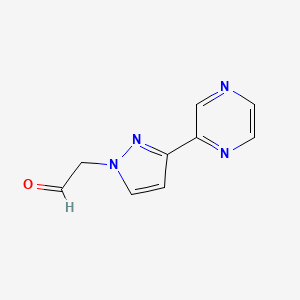

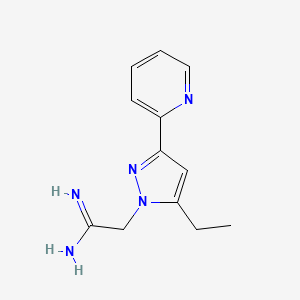

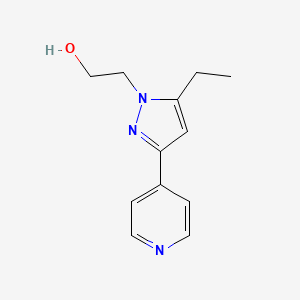

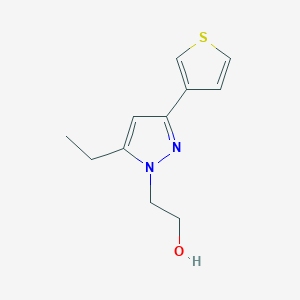

![molecular formula C12H15N3O2 B1482112 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2098025-85-3](/img/structure/B1482112.png)

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Overview

Description

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CBMMP) is an organic compound belonging to the imidazopyrazole family of compounds. It is a colorless solid that is soluble in polar organic solvents. CBMMP is a member of the imidazopyrazole family of compounds, which have a wide range of applications in organic chemistry and biochemistry. CBMMP has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of novel materials for biomaterials and nanotechnology.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study reported the synthesis of compounds demonstrating significant antimicrobial and antioxidant activities. These compounds were synthesized using cycloaddition of nitrile imines with the enolic form of ethyl acetoacetate, which were then transformed into pyrazole derivatives exhibiting good antimicrobial and antioxidant efficacy as evaluated by various assays (K. Umesha, K. Rai, M. A. Harish Nayaka, 2009). Similarly, another study on the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives also revealed significant antioxidant and antimicrobial activities among the synthesized compounds, highlighting their potential in the development of new antimicrobial agents (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012).

Anti-inflammatory and Analgesic Properties

Research on methyl-substituted imidazo[1,2-a]pyrazine derivatives bearing a carboxylic acid group on the imidazole ring demonstrated less potency compared to indomethacin in anti-inflammatory assays but provided valuable insights into the structure-activity relationship (SAR) of such compounds (M. G. Rimoli, L. Avallone, P. D. Caprariis, E. Luraschi, E. Abignente, W. Filippelli, L. Berrino, F. Rossi, 1997). This study underscores the importance of the imidazo[1,2-a]pyrazine scaffold in the design of new anti-inflammatory agents.

Synthesis and Functionalization

The synthesis and functionalization of pyrazole derivatives, including the exploration of their potential in generating new pharmacologically active compounds, have been widely studied. For instance, a general approach for the synthesis of tetrahydro-1,4-diazepinones derivatives demonstrates the versatility of pyrazole scaffolds in medicinal chemistry (Karolina Dzedulionytė, Melita Veikšaitė, Vít Morávek, Vida Malinauskienė, Greta Račkauskienė, A. Šačkus, A. Žukauskaitė, Eglė Arbačiauskienė, 2022). Additionally, the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives through a one-pot strategy highlights the efficiency and potential for the development of novel compounds with antimicrobial properties (N. N. Kolos, B. V. Kibkalo, L. L. Zamigaylo, I. V. Omel´chenko, O. V. Shishkin, 2015).

properties

IUPAC Name |

1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-10(12(16)17)11-14(5-6-15(11)13-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXQGYRIRNKAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1C(=O)O)CC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.